molecular formula C17H24N2O6S B1469544 4-(4-tert-Butoxycarbonylamino-piperidine-1-sulfonyl)-benzoic acid CAS No. 1251465-28-7

4-(4-tert-Butoxycarbonylamino-piperidine-1-sulfonyl)-benzoic acid

Cat. No. B1469544
M. Wt: 384.4 g/mol
InChI Key: ONRPEZKMFSNBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-tert-Butoxycarbonylamino-piperidine-1-sulfonyl)-benzoic acid (4-TBPB) is an organic compound that has been used in a variety of scientific research applications. It is a carboxylic acid derivative that has been used in organic synthesis, as well as in the study of enzyme-catalyzed reactions. 4-TBPB has been studied for its potential use in drug design and development, as well as in the study of biochemical and physiological effects on the body.

Scientific Research Applications

Applications in Synthesis of N-heterocycles

Chiral sulfinamides, closely related to the tert-butoxycarbonyl group in the compound of interest, are recognized for their role in the stereoselective synthesis of amines and their derivatives. The use of tert-butanesulfinamide, a compound with structural similarities, has been highlighted for its role in mediating asymmetric N-heterocycle synthesis via sulfinimines. This methodology provides access to a wide range of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are key structural motifs in many natural products and therapeutically relevant compounds, suggesting potential research applications of the compound in similar synthetic endeavors (Philip, Radhika, Saranya, & Anilkumar, 2020).

Antimicrobial and Health Promoting Effects

Research on benzoic acid, part of the compound's name, has demonstrated its widespread use as an antibacterial and antifungal preservative in foods and feeds. Studies indicate that benzoic acid can enhance growth and health by improving gut functions. This includes promoting digestion, absorption, and barrier functions in the gut, suggesting that derivatives of benzoic acid, such as the compound , could have similar beneficial effects on gut health and antimicrobial properties (Mao, Yang, Chen, Yu, & He, 2019).

Environmental and Degradation Studies

Studies on perfluoroalkyl acids (PFAs) and their derivatives, while not directly related, provide insight into environmental persistence and potential toxicity concerns associated with various chemical compounds. Research in this area focuses on understanding the hazards inherent in these compounds and their developmental toxicity. This highlights the importance of studying the environmental impact and degradation pathways of synthetic compounds, including benzoic acid derivatives and piperidine-based structures (Lau, Butenhoff, & Rogers, 2004).

properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S/c1-17(2,3)25-16(22)18-13-8-10-19(11-9-13)26(23,24)14-6-4-12(5-7-14)15(20)21/h4-7,13H,8-11H2,1-3H3,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRPEZKMFSNBHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-tert-Butoxycarbonylamino-piperidine-1-sulfonyl)-benzoic acid

Synthesis routes and methods

Procedure details

Diisopropylethylamine (10.9 ml, 62.4 mmol) was added in one portion to a stirred solution of piperidin-4-yl-carbamic acid tert-butyl ester (5.0 g, 20.0 mmol) in THF (150 ml) at room temperature. To this mixture was added 4-(chlorosulfonyl)benzoic acid (5.52 g, 25.0 mmol) portion wise and the mixture was stirred at room temperature under a nitrogen atmosphere for 1 hour. After this time the mixture was concentrated and the resulting residue suspended in HCl (1M solution, 100 ml), the resulting solid precipitate was collected by filtration, washed with water and dried under vacuum give the title compound (9.2 g, 96% yield) as a white solid. Tr=1.28 min m/z (ES+) (M+Na+) 407.
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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